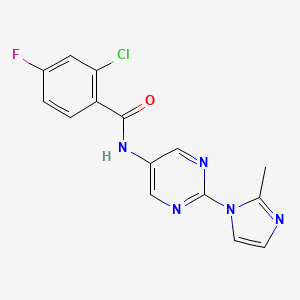

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c1-9-18-4-5-22(9)15-19-7-11(8-20-15)21-14(23)12-3-2-10(17)6-13(12)16/h2-8H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXRTCSTBBBWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of halogenated precursors and nucleophilic substitution reactions to introduce the chloro and fluoro groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro or fluoro groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium catalysts for coupling reactions

Solvents: Common solvents include dimethylformamide (DMF), toluene, and ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: Researchers use this compound to probe biological pathways and identify molecular targets.

Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

2-chloro-5-fluoropyrimidine: An intermediate used in the synthesis of benzamide scaffolds.

Imidazole Derivatives: Compounds with similar imidazole moieties that exhibit diverse biological activities.

Uniqueness

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .

Biological Activity

2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide is , with a molecular weight of approximately 322.74 g/mol. The compound features a chloro and fluoro substituent on the benzamide moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds containing imidazole and pyrimidine derivatives. For instance, compounds with structural similarities have shown potent inhibitory effects against various cancer cell lines, including colon and multiple myeloma cells.

The compound's structural components suggest it may also possess similar inhibitory effects on tumor growth.

The mechanisms through which imidazole and pyrimidine derivatives exert their biological effects often involve inhibition of key enzymes or pathways associated with cancer proliferation. For example, some compounds have been shown to inhibit the activity of proteins involved in cell cycle regulation and apoptosis, leading to increased cancer cell death.

Case Studies

In a preclinical study involving similar derivatives, significant antitumor activity was observed in vivo. For example:

- Study on Imidazole Derivatives : A derivative similar to our compound was tested in mouse models and exhibited substantial inhibition of tumor growth, suggesting that modifications to the imidazole ring can enhance biological efficacy.

- Cell Line Studies : In vitro assays demonstrated that compounds with imidazole and pyrimidine structures can induce apoptosis in cancer cell lines, as evidenced by increased annexin V-FITC positivity indicating late-stage apoptosis.

Toxicity and Side Effects

While exploring the biological activity of these compounds, it is crucial to consider their toxicity profiles. Some studies have reported side effects such as cataract formation in animal models when certain derivatives were administered at higher doses.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-chloro-4-fluoro-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- The synthesis typically involves coupling a substituted benzoyl chloride with a pyrimidine-amine intermediate. For example, 2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-amine can react with 2-chloro-4-fluorobenzoyl chloride under basic conditions (e.g., pyridine or DIPEA) in anhydrous solvents like THF or DCM.

- Optimization may include controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–25°C), and reaction time (12–24 hours) to minimize side products like over-acylation or hydrolysis .

- Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) confirms regiochemistry of substituents (e.g., fluorine at position 4, chlorine at position 2) and imidazole-pyrimidine connectivity .

- High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₇H₁₂ClFN₅O: calculated ~376.08 g/mol).

- HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95% by area under the curve) .

- X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets (e.g., HSP70 vs. kinase inhibition) for this compound?

- Methodology :

- Perform orthogonal binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with HSP70 or kinases (e.g., EGFR, VEGFR).

- Use gene knockout/knockdown models (e.g., CRISPR-Cas9) to validate target specificity in cellular proliferation assays .

- Conduct structural analysis (molecular docking or cryo-EM) to identify binding poses in HSP70’s ATPase domain versus kinase catalytic sites .

Q. What strategies improve this compound’s solubility and bioavailability without compromising activity?

- Methodology :

- Salt formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility (logP ~3.6 suggests moderate hydrophobicity) .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the benzamide’s para position to improve intestinal absorption .

- Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma stability and tissue penetration .

Q. How can researchers evaluate this compound’s biological activity in vitro and in vivo?

- Methodology :

- In vitro :

- Enzyme inhibition assays : Measure IC₅₀ values against purified HSP70 or kinases using ADP-Glo™ or fluorescence polarization .

- Cell viability assays : Test antiproliferative effects in cancer lines (e.g., HCT-116, MCF-7) via MTT or ATP-lite assays .

- In vivo :

- Xenograft models : Administer orally (10–50 mg/kg/day) to nude mice bearing tumor implants; monitor tumor volume and metastasis .

- Pharmacokinetics : Assess plasma half-life, Cmax, and tissue distribution via LC-MS/MS .

Q. What structural modifications enhance selectivity for specific molecular targets?

- Methodology :

- SAR studies :

- Replace the 2-methylimidazole with bulkier groups (e.g., 4-cyclopropylimidazole) to sterically block off-target binding .

- Modify the pyrimidine’s substituents (e.g., trifluoromethyl at position 5) to improve hydrophobic interactions with kinase pockets .

- Computational modeling : Use Schrödinger’s Glide or AutoDock Vina to predict binding affinities and guide synthetic prioritization .

Q. How do pH and temperature affect the compound’s stability during storage and experimental use?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability for lyophilization) .

- Long-term stability : Store at –20°C in amber vials under argon; assess potency every 6 months .

Q. What experimental approaches identify off-target effects or toxicity mechanisms?

- Methodology :

- Proteome profiling : Use affinity pulldown coupled with mass spectrometry to identify unintended protein interactors .

- Toxicity screening : Test in zebrafish embryos (96-well plate, 1–10 µM) for developmental abnormalities or hepatotoxicity in primary human hepatocytes .

- Transcriptomics : Perform RNA-seq on treated cells to detect dysregulated pathways (e.g., apoptosis, oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.